molecular formula C22H18N4O2 B6013046 N'-(1H-benzimidazol-2-ylmethylene)-2-hydroxy-2,2-diphenylacetohydrazide

N'-(1H-benzimidazol-2-ylmethylene)-2-hydroxy-2,2-diphenylacetohydrazide

Cat. No. B6013046
M. Wt: 370.4 g/mol
InChI Key: DSKUGNCVPDUEMX-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-benzimidazol-2-ylmethylene)-2-hydroxy-2,2-diphenylacetohydrazide, also known as BHADH, is a chemical compound with potential applications in scientific research. BHADH is a hydrazide derivative of 2,2-diphenylacetic acid, which has been shown to possess anti-tumor and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N'-(1H-benzimidazol-2-ylmethylene)-2-hydroxy-2,2-diphenylacetohydrazide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cell growth and inflammation. N'-(1H-benzimidazol-2-ylmethylene)-2-hydroxy-2,2-diphenylacetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. N'-(1H-benzimidazol-2-ylmethylene)-2-hydroxy-2,2-diphenylacetohydrazide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins and are important in tumor invasion and metastasis.
Biochemical and Physiological Effects:
N'-(1H-benzimidazol-2-ylmethylene)-2-hydroxy-2,2-diphenylacetohydrazide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, N'-(1H-benzimidazol-2-ylmethylene)-2-hydroxy-2,2-diphenylacetohydrazide has been shown to possess antioxidant activity, which may contribute to its therapeutic effects. N'-(1H-benzimidazol-2-ylmethylene)-2-hydroxy-2,2-diphenylacetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-tumor effects.

Advantages and Limitations for Lab Experiments

N'-(1H-benzimidazol-2-ylmethylene)-2-hydroxy-2,2-diphenylacetohydrazide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N'-(1H-benzimidazol-2-ylmethylene)-2-hydroxy-2,2-diphenylacetohydrazide is also relatively non-toxic, with no reported adverse effects in animal studies. However, N'-(1H-benzimidazol-2-ylmethylene)-2-hydroxy-2,2-diphenylacetohydrazide has some limitations, including its poor solubility in water and its potential for non-specific binding to proteins.

Future Directions

There are several future directions for research on N'-(1H-benzimidazol-2-ylmethylene)-2-hydroxy-2,2-diphenylacetohydrazide. One area of interest is the development of N'-(1H-benzimidazol-2-ylmethylene)-2-hydroxy-2,2-diphenylacetohydrazide derivatives with improved solubility and specificity for target enzymes. Another area of interest is the investigation of the potential use of N'-(1H-benzimidazol-2-ylmethylene)-2-hydroxy-2,2-diphenylacetohydrazide in combination with other anti-cancer drugs to enhance their therapeutic effects. Additionally, further studies are needed to fully elucidate the mechanism of action of N'-(1H-benzimidazol-2-ylmethylene)-2-hydroxy-2,2-diphenylacetohydrazide and its potential applications in the treatment of inflammatory diseases.

Synthesis Methods

N'-(1H-benzimidazol-2-ylmethylene)-2-hydroxy-2,2-diphenylacetohydrazide can be synthesized through a multi-step reaction process. The first step involves the condensation of 2-hydroxy-2,2-diphenylacetic acid with 1H-benzimidazole-2-carboxaldehyde to form the intermediate Schiff base. This is followed by the addition of hydrazine hydrate to the Schiff base to yield N'-(1H-benzimidazol-2-ylmethylene)-2-hydroxy-2,2-diphenylacetohydrazide.

Scientific Research Applications

N'-(1H-benzimidazol-2-ylmethylene)-2-hydroxy-2,2-diphenylacetohydrazide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anti-tumor properties. Studies have shown that N'-(1H-benzimidazol-2-ylmethylene)-2-hydroxy-2,2-diphenylacetohydrazide can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. N'-(1H-benzimidazol-2-ylmethylene)-2-hydroxy-2,2-diphenylacetohydrazide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-2-hydroxy-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c27-21(26-23-15-20-24-18-13-7-8-14-19(18)25-20)22(28,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,28H,(H,24,25)(H,26,27)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKUGNCVPDUEMX-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-2-hydroxy-2,2-diphenylacetamide

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